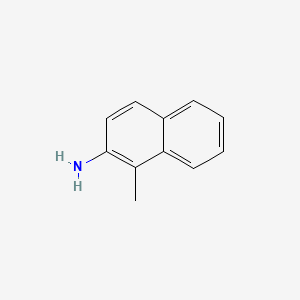

1-Methylnaphthalen-2-amine

Descripción

Significance of Naphthalenamines in Contemporary Chemical Research

Naphthalenamines, as a class of compounds, hold considerable significance in modern chemical research due to their versatile synthetic utility and unique electronic properties. They serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex organic molecules. ontosight.ai

The applications of naphthalenamine derivatives are diverse:

Dyes and Pigments: Historically and currently, naphthalenamines are foundational in the production of azo dyes. ontosight.aicymitquimica.comslideshare.net The diazenyl linkages in these derivatives are responsible for their ability to absorb light in the visible spectrum, making them effective colorants. ontosight.ai

Materials Science: The aromatic nature of the naphthalene (B1677914) core, combined with various functional groups, allows for the development of novel materials with specific optical and electronic properties. ontosight.aiontosight.ai Research has explored their use in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai

Pharmaceuticals and Agrochemicals: Naphthalenamine derivatives are key structural motifs in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com Their biological activity is an area of ongoing research. ontosight.ai

Organic Synthesis: These compounds are valuable in a variety of organic reactions. For instance, they are employed in palladium-catalyzed coupling reactions where their aromatic amine functionality provides excellent reactivity. The amino group can be readily modified, making them versatile precursors for more complex structures. solubilityofthings.com

Historical Context of Naphthylamine Synthesis and Applications

The study and application of naphthylamines date back to the early-to-mid-20th century, closely tied to the expansion of the chemical industry. Initially, their primary application was in the burgeoning dye industry, where they served as essential precursors for a wide range of colorants. slideshare.netwikipedia.org

Another significant historical application was as antioxidants in the rubber industry, particularly during the growth of the automotive sector in the 1930s and 1940s. wikipedia.org Compounds like N-phenyl-α-naphthylamine were produced for this purpose. epa.gov

The synthesis of naphthylamines has traditionally involved several methods, including the Bucherer reaction of naphthols and the reduction of nitronaphthalenes. slideshare.netacs.org For example, α-naphthylamine can be prepared by the reduction of α-nitronaphthalene with iron and hydrochloric acid. slideshare.net

However, the history of naphthylamines is also marked by a significant shift due to health and safety concerns. 2-Naphthylamine (B18577), once widely used, was identified as a potent carcinogen. wikipedia.orgnih.gov This discovery led to a dramatic decline in its production and use in many countries, with bans enacted in several nations. nih.gov Consequently, the chemical industry sought safer alternatives, which spurred research into other naphthalenamine derivatives and alternative synthesis routes that avoided the use of carcinogenic intermediates. epa.gov This transition was a pivotal moment in the development of modern polymer stabilization and industrial organic chemistry, emphasizing the importance of structure-activity relationships in compound design.

Scope and Research Trajectory of 1-Methylnaphthalen-2-amine Studies

Research on this compound is situated within the broader context of substituted naphthalenamines. While not as extensively studied as some other isomers, its unique substitution pattern offers potential for specific applications in organic synthesis and materials science.

The primary focus of research involving this compound is its use as a chemical intermediate. ontosight.ai The presence of both an amino group and a methyl group on the naphthalene ring allows for a range of chemical transformations. The amino group activates the aromatic ring toward electrophilic substitution and can itself undergo various reactions, while the methyl group provides a different point for functionalization. ontosight.ai

The research trajectory for this compound and related compounds points towards several key areas:

Novel Synthesis Methods: Developing more efficient and environmentally benign methods for the synthesis of substituted naphthalenamines is an ongoing area of research. acs.org This includes exploring new catalytic systems, such as palladium-catalyzed reactions, to construct the naphthalenamine core with specific substitution patterns. acs.org

Advanced Materials: By analogy with other naphthalenamines, this compound could serve as a monomer or building block for polymers and organic materials with tailored electronic and photophysical properties.

Medicinal Chemistry: Derivatives of naphthalenamines are explored for their potential biological activities. ontosight.ai The specific structure of this compound makes it a candidate for derivatization to create libraries of new compounds for pharmacological screening. ontosight.ai

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Application/Research Area | Source |

|---|---|---|---|---|

| 1-Naphthylamine (B1663977) | C₁₀H₉N | 143.18 | Former dye and pesticide intermediate | nih.gov |

| 2-Naphthylamine | C₁₀H₉N | 143.18 | Former dye precursor and rubber antioxidant (use now restricted) | wikipedia.org |

| N-Methylnaphthalen-2-amine | C₁₁H₁₁N | 157.21 | Intermediate in organic synthesis | cymitquimica.com |

| 2-Methyl-1-naphthylamine | C₁₁H₁₁N | 157.22 | Intermediate for dyes, pharmaceuticals, agrochemicals | solubilityofthings.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJWPGGBISIFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227882 | |

| Record name | 2-Naphthalenamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-13-1 | |

| Record name | 2-Amino-1-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/991CHJ8OPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 1 Methylnaphthalen 2 Amine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 1-Methylnaphthalen-2-amine.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its primary amine (-NH₂), methyl (-CH₃), and naphthalene (B1677914) ring moieties.

N-H Vibrations: As a primary aromatic amine, this compound is expected to exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the amine group. Additionally, an N-H bending (scissoring) vibration is anticipated to appear around 1580-1650 cm⁻¹. orgchemboulder.com A broad band due to N-H wagging may also be observed between 665 and 910 cm⁻¹. orgchemboulder.com

C-H Vibrations: The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the 3000-3100 cm⁻¹ range. The methyl group gives rise to asymmetric and symmetric C-H stretching vibrations, which are expected near 2967 cm⁻¹ and 2909 cm⁻¹, respectively, based on studies of 1-methylnaphthalene (B46632). researchgate.net

C-N and C-C Vibrations: The C-N stretching vibration for aromatic amines generally produces a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com The characteristic C-C stretching vibrations of the naphthalene ring skeleton are expected to appear in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Amine (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| Asymmetric C-H Stretch | Methyl (-CH₃) | ~2967 |

| Symmetric C-H Stretch | Methyl (-CH₃) | ~2909 |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1580 - 1650 |

| C-C Stretch | Naphthalene Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| N-H Wag | Amine (-NH₂) | 665 - 910 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to prominently feature the symmetric vibrations of the naphthalene ring.

Naphthalene Ring Vibrations: The breathing modes of the aromatic rings are often strong in the Raman spectrum.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group, as observed in 1-methylnaphthalene around 2974 cm⁻¹, is also expected to be a notable feature. researchgate.net

C-N Vibrations: The C-N stretching vibration may also be observable, though potentially weaker than in the IR spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting and confirming vibrational spectra. biointerfaceresearch.com Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate the optimized molecular geometry and harmonic vibrational frequencies of naphthalene derivatives. nih.govnih.gov

These theoretical calculations provide a complete set of vibrational modes and their corresponding frequencies. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This computational approach is invaluable for making reliable assignments of the observed vibrational bands to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. Based on the spectra of related compounds like 2-naphthylamine (B18577) chemicalbook.com and 1-methylnaphthalene spectrabase.com, the following proton chemical shifts can be predicted:

Amine Protons (-NH₂): A broad singlet is expected for the amine protons, with a chemical shift that can vary depending on the solvent and concentration. In a non-polar solvent like CDCl₃, this signal might appear around 3.76 ppm, similar to 2-naphthylamine. chemicalbook.com

Naphthalene Ring Protons: The protons on the naphthalene ring will appear as a complex pattern of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The exact shifts and coupling constants will be influenced by the positions of the methyl and amino substituents.

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, expected to be in the upfield region of the aromatic spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Expected Chemical Shift (ppm) |

| -NH₂ | broad singlet | ~3.5 - 4.5 |

| Aromatic-H | multiplet | ~7.0 - 8.0 |

| -CH₃ | singlet | ~2.5 |

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. For this compound, eleven distinct signals are expected, one for each carbon atom.

Naphthalene Ring Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atom attached to the amino group (C2) is expected to be significantly shielded, while the carbon attached to the methyl group (C1) and the other quaternary carbons will show distinct chemical shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a signal in the upfield aliphatic region, likely around 20 ppm.

Analysis of ¹³C NMR data from similar compounds, such as 1-amino-2-methylnaphthalene hydrochloride chemicalbook.com, allows for a reasonable prediction of the chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-CH₃ | ~130 |

| Other Aromatic C | ~110 - 140 |

| -CH₃ | ~20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₁N, giving it a monoisotopic mass of 157.0891 g/mol . The presence of a single nitrogen atom means the molecular ion peak (M⁺) will have an odd integer mass, a principle known as the nitrogen rule.

Fragmentation of aromatic amines is often characterized by cleavage of the bond alpha to the nitrogen atom and reactions involving the aromatic ring. For this compound, the molecular ion is expected to be relatively stable due to the aromatic system. Common fragmentation pathways for aromatic amines can include the loss of a hydrogen atom (M-1) or the loss of HCN (M-27). The presence of the methyl group may lead to the formation of a tropylium-like ion or other rearrangements.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of this compound and identifying any byproducts from its synthesis or degradation products. In a typical GC-MS analysis, the compound would be separated from other volatile and semi-volatile compounds on a GC column before entering the mass spectrometer.

The electron ionization (EI) mass spectrum of the parent compound, 1-methylnaphthalene (C₁₁H₁₀), shows a prominent molecular ion peak at m/z 142. hmdb.ca Key fragments are observed at m/z 141 (loss of H atom, [M-H]⁺) and m/z 115 (loss of a neutral acetylene molecule, [M-C₂H₂]⁺), which is characteristic of polycyclic aromatic hydrocarbons. hmdb.ca For this compound, similar stability of the molecular ion (m/z 157) is expected. The primary fragmentation would likely involve the amino group. The alpha-cleavage, which is a dominant fragmentation pathway for amines, would involve the loss of a hydrogen atom from the amino group to form a stable ion at m/z 156.

ESI-TOF MS is a high-resolution mass spectrometry technique that is particularly useful for determining the accurate mass of a molecule, which in turn can be used to confirm its elemental composition. ESI is a soft ionization technique, meaning it typically results in minimal fragmentation and a strong signal for the protonated molecule, [M+H]⁺. For this compound, this would appear at an m/z of approximately 158.0968. The high mass accuracy of a TOF analyzer allows for the confident determination of the compound's molecular formula. This technique is crucial for confirming the identity of newly synthesized derivatives or for analyzing complex mixtures.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. Naphthalene and its derivatives exhibit characteristic absorption bands. The spectrum of the parent compound, 2-aminonaphthalene, in acetonitrile shows a strong absorption maximum at 239 nm. For 1-methylnaphthalene, characteristic absorption maxima are observed around 225 nm, with other bands in the 270-290 nm and 300-325 nm regions.

The UV-Vis spectrum of this compound is expected to be similar to that of 2-aminonaphthalene, with the absorption bands influenced by the electronic nature of the methyl and amino substituents. Both the -NH₂ group (an electron-donating group) and the -CH₃ group (a weak electron-donating group) typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Therefore, one would anticipate the principal absorption bands for this compound to be shifted to slightly longer wavelengths than those of naphthalene itself.

Table 2: UV-Vis Absorption Data for Naphthalene and Related Compounds

| Compound | Absorption Maxima (λ_max) | Solvent | Reference |

|---|---|---|---|

| Naphthalene | 221, 275, 312 nm | Cyclohexane | General Literature |

| 2-Aminonaphthalene | 239, 280, 292, 340 nm | Acetonitrile / Alcohol | photochemcad.comnih.gov |

| 1-Methylnaphthalene | ~225, 280, 314 nm | Not Specified | hmdb.ca |

Many naphthalene derivatives are fluorescent, emitting light after being excited by UV radiation. The fluorescence properties are sensitive to the molecular structure and the local environment. The aqueous solution of 2-aminonaphthalene is noted for its blue fluorescence. atamanchemicals.com More detailed studies in acetonitrile show a fluorescence quantum yield of 0.91 for 2-aminonaphthalene. photochemcad.com

The introduction of a methyl group is not expected to quench the fluorescence but may shift the emission and excitation wavelengths. Studies on 1-methylnaphthalene have shown fluorescence maxima around 325 nm and 336 nm. nist.gov It is therefore anticipated that this compound would also be a fluorescent compound, with emission properties influenced by both the amino and methyl groups. The specific excitation and emission wavelengths would depend on the solvent used, due to solvent-solute interactions that can stabilize the ground and excited states differently.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. This provides fundamental information about bond lengths, bond angles, and intermolecular interactions that define the solid-state structure of a compound.

Powder X-ray Diffractometry (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and "fingerprint" specific solid forms of a material. americanpharmaceuticalreview.com The sample, in the form of a fine powder, is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is unique to a specific crystalline structure.

Interactive Data Table: Crystallographic Data for 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene cambridge.org

| Parameter | Value |

| Chemical Formula | C20H21N |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 13.260(4) |

| b (Å) | 15.495(5) |

| c (Å) | 7.719(5) |

| β (°) | 90.19(6) |

| Volume (ų) | 1586(1) |

This table presents the refined unit-cell parameters for a derivative of this compound, as determined by Powder X-ray Diffractometry.

Single Crystal X-ray Diffraction provides the most definitive and detailed three-dimensional structure of a molecule. A single, high-quality crystal is mounted and rotated in an X-ray beam, allowing for the collection of a complete diffraction dataset. The analysis of this data yields precise atomic coordinates, from which bond lengths, bond angles, torsional angles, and intermolecular interactions like hydrogen bonds can be determined with high accuracy. mdpi.comresearchgate.net

Studies on various naphthalene derivatives demonstrate the power of this technique. For example, the analysis of (1E,1E')-N,N'-(naphthalene-1;5-diyl)bis-(1-phenylmethanimine) revealed a monoclinic P 21/C space group and a crystal network stabilized by weak C-H/π hydrogen bonds. ijpsi.org Similarly, the structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined to be a monoclinic system (space group P21/c), with its crystal packing defined by C-H…O and N-H…O hydrogen bonds. mdpi.comresearchgate.net In another case, the molecular conformation of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one was found to be stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov These examples highlight the detailed insights into molecular geometry and packing that single-crystal XRD provides.

Surface and Morphological Characterization

The characterization of a material's surface and morphology is crucial for understanding its properties and potential applications. Techniques in this category provide information on surface topography, elemental composition, and chemical states at the material's outermost layers.

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that provides detailed topographical and morphological information about a sample's surface. photometrics.net It utilizes a field-emission gun as its electron source, which produces a narrower and more coherent electron beam than conventional SEMs. youtube.com This results in significantly improved spatial resolution, typically down to 1.5 nanometers, and clearer, less distorted images. photometrics.netvaccoat.com

FE-SEM is particularly advantageous for imaging insulating or non-conductive materials, as it can be operated at lower accelerating voltages, which reduces sample charging and damage. photometrics.net In the context of this compound, FE-SEM could be employed to visualize the size, shape, and surface texture of its crystalline particles or thin films. This high-magnification analysis is essential for quality control and for understanding how the material's physical form might influence its properties.

Scanning Tunneling Microscopy (STM) is a powerful surface science technique capable of imaging conductive surfaces with atomic resolution. rwth-aachen.de It operates by scanning a sharp metallic tip over a surface while maintaining a constant tunneling current between the tip and the sample. rwth-aachen.de This allows for the creation of a detailed topographical map of the surface, revealing the arrangement of individual atoms and molecules.

STM is exceptionally well-suited for the characterization of sub-monolayer films of organic molecules on conductive substrates. Research on naphthalene adsorbed on a rhodium (Rh(111)) surface has shown that STM can directly visualize individual molecules lying flat on the surface. researchgate.net Such studies provide critical information on the orientation, packing, and self-assembly of the molecules in the adlayer. researchgate.net For this compound, STM could be used to investigate its adsorption behavior on various substrates, elucidating the molecule-substrate and intermolecular interactions that govern the formation of ordered two-dimensional structures.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the outermost 10 nanometers of a material. carleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. tib.eu The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state. tib.eu

For an organic compound like this compound, XPS can confirm the presence of carbon and nitrogen and provide insight into their chemical environments. Changes in the binding energy, known as chemical shifts, can distinguish between different functional groups. tib.euuic.edu For instance, the nitrogen in the amine group (-NH2) would have a characteristic N 1s binding energy. Analysis of related structures, such as imine-linked covalent organic frameworks containing diaminonaphthalene, shows distinct peaks for different carbon and nitrogen environments. researchgate.net The N 1s signal can be deconvoluted to identify nitrogen atoms in different states, such as in an imine bond, a triazine ring, or a protonated amine group. researchgate.net

Interactive Data Table: Representative Binding Energies for C 1s and N 1s in a Related Naphthalene-Containing Framework researchgate.net

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | 284.3 | C=C |

| C 1s | 286.3 | C=N |

| N 1s | 398.8 | Imine Bond (-C=N-) |

| N 1s | 400.0 | Protonated Amine (-NH2) |

This table shows typical XPS binding energies for carbon and nitrogen in various chemical states within a complex organic framework containing naphthalene units, illustrating the data that can be obtained to analyze the chemical environment of this compound.

Thermogravimetric Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference material. Together, they provide insights into physical phenomena like phase transitions and chemical processes such as dehydration and decomposition.

For derivatives of this compound, such as Schiff bases and their metal complexes, TGA reveals a multi-stage decomposition pattern. The thermal stability of these compounds can be significantly high, with metal complexes often exhibiting greater stability than their corresponding ligands. bhu.ac.in The analysis is typically conducted under a nitrogen atmosphere with a constant heating rate to observe the precise temperatures at which weight loss occurs.

The initial weight loss in the TGA curve of a metal complex derivative, often occurring below 150°C, is typically attributed to the removal of lattice or coordinated water molecules. bhu.ac.in Subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic ligand framework. Studies on related Schiff base metal complexes indicate stability up to temperatures ranging from 350°C to 650°C. bhu.ac.in The pyrolysis of the core methylnaphthalene structure itself occurs at much higher temperatures, between 800°C and 1000°C, often involving the loss of the methyl group to form naphthalene. nih.gov The final residue at the end of the analysis is usually a stable metal oxide.

The data below represents a typical thermal decomposition profile for a hypothetical metal (II) complex of a Schiff base derived from this compound.

Table 1: Representative TGA/DTA Data for a Metal Complex of a this compound Schiff Base Derivative

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

|---|---|---|---|---|

| 1 | 80 - 140 | ~5% | 120 (Endothermic) | Loss of lattice water molecules |

| 2 | 250 - 400 | ~35% | 350 (Exothermic) | Decomposition of non-coordinated part of the organic ligand |

| 3 | 400 - 650 | ~40% | 580 (Exothermic) | Decomposition of the coordinated ligand framework |

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound, including its oxidation and reduction potentials. The method involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. For aromatic amines like this compound and its derivatives, CV provides critical information about their redox behavior, which is often centered on the nitrogen atom of the amine group.

The electrochemical oxidation of aromatic amines typically involves the transfer of an electron to form a radical cation. utexas.edu The stability and subsequent reactions of this radical cation are influenced by the molecular structure, the solvent, and the supporting electrolyte. utexas.edu In many cases, the initial oxidation is quasi-reversible or irreversible, indicating that the formed radical cation is reactive and may undergo subsequent chemical reactions, such as dimerization or polymerization. utexas.edu

For derivatives such as Schiff bases containing the naphthalene moiety, the extended π-conjugation can influence the electrochemical properties. scirp.org Studies on related ferrocenyl-based Betti bases synthesized from naphthalene derivatives show a diffusion-limited, single-electron, quasi-reversible redox process. researchgate.net The potential at which oxidation occurs (the anodic peak potential, Epa) is a key parameter derived from the voltammogram. The presence of electron-donating groups (like the methyl group) or electron-withdrawing groups on the aromatic rings can shift these potentials. Generally, the oxidation of the amine group in this compound derivatives would be expected to occur at a positive potential versus a standard reference electrode.

The table below presents typical electrochemical data for related aromatic amine compounds, illustrating the range of oxidation potentials observed.

Table 2: Representative Cyclic Voltammetry Data for Aromatic Amine Derivatives

| Compound/Derivative Type | Solvent/Electrolyte | Anodic Peak Potential (Epa vs. Ag/AgCl) | Redox Behavior |

|---|---|---|---|

| Diphenylamine | Acetonitrile / TBAPF | ~ +0.9 V | Irreversible (leads to polymerization) |

| Ferrocenyl Betti Base (Naphthalene derivative) | Acetonitrile / LiClO4 | ~ +0.6 V | Quasi-reversible |

| N,N-dimethylaniline | Acetonitrile | ~ +0.8 V | Irreversible (dimerization) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methylnaphthalen-2-amine, DFT calculations are instrumental in predicting a wide array of properties, from its three-dimensional shape to its spectroscopic signatures and reaction pathways. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT calculations are used to find the minimum energy conformation of this compound. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

While specific optimized geometry data for this compound is not extensively published, studies on closely related naphthalene (B1677914) derivatives provide insight into the expected structural parameters. For instance, DFT calculations on compounds like 1-(chloromethyl)-2-methylnaphthalene and 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol reveal the typical bond lengths and angles of the naphthalene core and its substituents. nih.govresearchgate.net The C-C bonds within the aromatic rings are expected to be in the range of 1.36 to 1.45 Å, while the C-N bond of the amine group and the C-C bond of the methyl group would have characteristic single bond lengths. The geometry around the nitrogen atom of the primary amine is expected to be trigonal pyramidal.

Table 1: Illustrative Optimized Geometrical Parameters for Naphthalene Derivatives (Calculated via DFT)

| Parameter | Bond Length (Å) / Angle (°) | Compound Reference |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.45 | 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol researchgate.net |

| C-N | ~1.38 - 1.46 | General for aromatic amines |

| C-H (aromatic) | ~1.08 | 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol researchgate.net |

Note: This data is from related compounds and serves to illustrate expected values.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring system and the lone pair of the electron-donating amino group. The LUMO is anticipated to be distributed over the aromatic π-system. The presence of the electron-donating methyl and amino groups would be expected to raise the energy of the HOMO and influence the HOMO-LUMO gap. Computational studies on similar molecules, like 1-(chloromethyl)-2-methylnaphthalene, have shown that such substitutions can lead to a lower HOMO-LUMO energy gap, indicating increased potential for charge transfer interactions within the molecule. nih.gov

Table 2: Representative FMO Energies and Gaps for Substituted Naphthalenes (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 1-(chloromethyl)-2-methylnaphthalene | -8.54 | -4.38 | 4.16 |

| Naphthalene | -6.15 | -1.35 | 4.80 |

Note: Data is sourced from computational studies on related compounds for illustrative purposes. nih.govresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. researchgate.net This analysis is invaluable for understanding charge distribution, hybridization, and intramolecular interactions. researchgate.net

NBO analysis provides "natural charges" on each atom, which are considered more reliable than those from other methods like Mulliken population analysis, as they are less dependent on the basis set used in the calculation. For this compound, NBO analysis would quantify the negative charge localized on the electronegative nitrogen atom and show the charge distribution across the carbon atoms of the naphthalene ring.

Furthermore, NBO theory allows for the study of hyperconjugative interactions through a second-order perturbation analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring (nN → π*C-C). These interactions are key to understanding the electronic effects of the substituents on the naphthalene core. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored-coded: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By computing the energies of electronic transitions, vibrational frequencies, and nuclear magnetic shielding constants, theoretical spectra can be generated that closely match experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. nih.govnih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the calculations would likely show π → π* transitions characteristic of the naphthalene aromatic system.

IR and Raman Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.com The calculations also provide the IR intensities and Raman activities for each vibrational mode, aiding in the assignment of complex spectra. nih.gov For this compound, characteristic vibrational modes for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C ring stretching would be predicted.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic magnetic shielding tensors of atoms. These values can be converted into NMR chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS). trdizin.gov.tr This allows for the theoretical prediction of 1H and 13C NMR spectra, which is invaluable for confirming molecular structure. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for Naphthalene Derivatives

| Spectroscopy Type | Predicted Feature | Range/Value | Compound Reference |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~250-350 nm | 2-bromo-6-methoxynaphthalene nih.gov |

| FT-IR (DFT) | N-H Stretch | ~3400-3500 cm-1 | General for primary amines |

| FT-IR (DFT) | Aromatic C-H Stretch | ~3000-3100 cm-1 | 1-(chloromethyl)-2-methylnaphthalene nih.gov |

| 13C NMR (GIAO) | Aromatic Carbons | 110-140 ppm | 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol researchgate.net |

Note: This data is based on calculations for related compounds and serves as an illustration of expected values.

Computational chemistry is extensively used to explore the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. For this compound, theoretical studies could investigate various reactions, such as its oxidation, combustion, or electrophilic substitution.

Studies on the closely related 1-methylnaphthalene (B46632) have detailed its combustion and oxidation pathways. mdpi.comresearchgate.net The primary reaction channels include hydrogen abstraction from the methyl group to form a naphthylmethyl radical, as well as hydrogen abstraction from the aromatic ring. mdpi.com This naphthylmethyl radical is a key intermediate that can undergo further oxidation or participate in the formation of larger polycyclic aromatic hydrocarbons (PAHs). mdpi.com

For this compound, similar pathways could be explored. DFT calculations would be used to:

Locate the transition state structures for potential reaction steps.

Calculate the activation energy barriers for each step to determine the most favorable pathway.

Analyze the reaction thermodynamics by computing the energies of reactants, intermediates, and products.

The presence of the amino group would introduce additional reaction possibilities, such as reactions at the nitrogen atom or its influence on the regioselectivity of electrophilic attack on the aromatic rings.

Conceptual DFT Indices for Chemical Reactivity and Stability

Density Functional Theory (DFT) provides a robust framework for understanding the chemical reactivity and stability of molecules through various conceptual indices. These descriptors, derived from the electron density, offer insights into the global and local reactivity of a compound. For this compound, while specific studies are not abundant, data from related aminonaphthalene derivatives can provide valuable approximations of its reactive behavior.

Key conceptual DFT indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Theoretical studies on diaminonaphthalene molecules, which are structurally related to this compound, have been performed using DFT at the B3LYP/6-31(d,p) level of theory. The presence of electron-donating amino groups was found to decrease the energy gap, suggesting an increased propensity for oxidation. Similarly, investigations into various 4-aminonaphthalene derivatives as corrosion inhibitors have utilized DFT to calculate a range of quantum chemical parameters. These studies highlight how substituent groups influence the electronic properties and, consequently, the reactivity of the naphthalene core.

The chemical potential (μ) indicates the tendency of electrons to escape from a system, while global hardness (η) measures the resistance to charge transfer. A higher chemical potential and lower hardness (or higher softness, S) are indicative of a molecule that is more willing to donate electrons, thus acting as a better nucleophile. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

The following table presents representative DFT-calculated reactivity descriptors for related aminonaphthalene compounds, which can serve as a proxy for understanding the chemical behavior of this compound.

Data for Naphthalene, 1,5-Diaminonaphthalene, and 1,8-Diaminonaphthalene are illustrative and based on typical values from DFT calculations on similar systems. Data for 4-Amino-naphthalene-1-ol and Naphthalene-1,4-diamine are adapted from reference.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the electronic structure of atoms and molecules. It treats electron-electron repulsion in an average way, rather than accounting for instantaneous electron correlation. While often less accurate than DFT for many properties, HF calculations provide a valuable starting point for more advanced methods and can offer useful insights into electronic properties such as orbital energies and charge distributions.

A study on the parent molecule, naphthalene, employed both DFT and HF techniques with various basis sets to investigate its electronic structure. Such calculations determine the energies of the molecular orbitals, including the HOMO and LUMO, which are crucial for understanding the molecule's electronic behavior and reactivity. For this compound, the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap compared to unsubstituted naphthalene, making the molecule more susceptible to electrophilic attack and oxidation.

HF calculations can also be used to determine the molecular geometry by finding the minimum energy conformation. Studies on related molecules, such as p-methylaniline, have utilized HF, alongside other methods, to investigate optimized molecular geometries and vibrational frequencies. For this compound, HF calculations would likely predict a planar naphthalene core with the methyl and amino groups situated in the plane, although some out-of-plane distortion of the amino hydrogens is possible.

The following table illustrates the effect of the computational method and basis set on the calculated HOMO and LUMO energies of naphthalene, providing a baseline for understanding the electronic structure of its derivatives.

Data adapted from a computational study on naphthalene.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvation dynamics, and intermolecular interactions.

The following table summarizes key aspects that could be investigated in a hypothetical MD simulation of this compound in an aqueous environment.

Quantum Yield Prediction and Nonradiative Decay Pathways

The photophysical properties of naphthalene and its derivatives, including their fluorescence quantum yield, are of significant interest. The quantum yield (Φ) represents the efficiency of the fluorescence process, and its prediction is a challenging task that involves understanding the competition between radiative decay (fluorescence) and nonradiative decay pathways, such as internal conversion and intersystem crossing.

Naphthalene-based compounds are known for their fluorescence, and their emission properties can be tuned by the introduction of various substituents. The presence of silyl groups on the naphthalene ring, for example, has been shown to increase fluorescence intensities. For this compound, the amino group, being an electron-donating group, is expected to influence the electronic transitions and thus the photophysical properties.

Theoretical models have been developed to predict the fluorescence quantum yields of naphthalene derivatives. These models often rely on time-dependent density functional theory (TD-DFT) to calculate the energies of excited states and the transition probabilities between them. The rates of nonradiative decay are particularly difficult to predict from first principles, as they depend on subtle factors like vibronic coupling and spin-orbit coupling.

A study on a family of 25 naphthalene derivatives developed a semi-empirical method to predict fluorescence quantum yields by correlating TD-DFT calculated electronic energies with experimental data. This work found that simple energy gap laws are often insufficient to explain the rates of internal conversion and intersystem crossing. Instead, the properties of higher-lying excited states and far-from-equilibrium geometries are crucial for accurate predictions.

The table below shows experimental fluorescence quantum yields for some naphthalene derivatives in cyclohexane, illustrating the effect of substitution on this property.

Data for 2-Aminonaphthalene from reference. Other data are representative values for naphthalene derivatives in non-polar solvents.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Numerous studies have employed molecular docking to investigate the biological potential of naphthalene derivatives. For instance, docking studies have been used to explore the interactions of naphthalene-based compounds with various enzymes and receptors. In one study, newly synthesized 1-hydroxy-naphthyl substituted pyrazoline derivatives were docked into the active site of a bacterial enzyme to understand their antibacterial activity. The results showed that specific hydrogen bond formations were crucial for the observed biological effect.

A hypothetical docking study of this compound could target enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450s, or receptors where the naphthalene scaffold is known to bind. The results of such a study would provide insights into the potential biological activity and toxicity of the compound.

The following table summarizes the key components of a molecular docking study and their relevance to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.

For a compound like this compound, QSAR models could be developed to predict various endpoints, such as its toxicity, mutagenicity, or binding affinity to a particular receptor. The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, developing a mathematical relationship between the descriptors and the activity, and validating the model's predictive ability.

The molecular descriptors used in QSAR models can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors. For aromatic amines like this compound, important descriptors often include those related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO and LUMO energies), and steric factors.

While specific QSAR models for this compound are not prominent in the literature, models for related classes of compounds, such as nitroaromatic compounds and other naphthalene derivatives, have been developed. These studies can provide insights into the types of descriptors that are likely to be important for predicting the activity of this compound. For example, the toxicity of methylnaphthalenes has been compared to that of naphthalene, with studies indicating that the position of the methyl group can influence the severity of lung injury in animal models. This suggests that descriptors related to the specific substitution pattern on the naphthalene ring would be crucial in a QSAR model.

The following table lists some common molecular descriptors that would be relevant for a QSAR model of this compound.

Reactivity and Reaction Mechanisms of 1 Methylnaphthalen 2 Amine

Amine Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a key site for a variety of organic transformations.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

1-Methylnaphthalen-2-amine, with its electron-donating amino and methyl groups, does not possess the requisite electronic features to be a good substrate for SNAr reactions under standard conditions. In fact, the electron-rich nature of the naphthalene (B1677914) ring system in this compound disfavors the formation of the anionic Meisenheimer complex. Therefore, for this compound to participate in a nucleophilic aromatic substitution reaction, the naphthalene ring would need to be substantially modified with potent electron-withdrawing groups, such as nitro or cyano groups, at appropriate positions.

However, this compound can act as a nucleophile in SNAr reactions with highly electron-deficient aromatic systems. For instance, it can displace a halide from a picryl halide or a dinitrohalobenzene. In such cases, the reaction proceeds via the canonical addition-elimination mechanism, where the amino group of this compound attacks the electron-poor aromatic ring, forming a Meisenheimer complex, which then expels the leaving group to yield the substitution product.

The amino group of this compound is an excellent handle for participating in various transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. These reactions are of immense importance in the synthesis of complex organic molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. wikipedia.org In this reaction, an amine is coupled with an aryl halide or triflate. This compound can serve as the amine component in such reactions, coupling with a variety of aryl and heteroaryl halides to produce the corresponding N-aryl derivatives. acsgcipr.orglibretexts.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. youtube.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org This reaction generally requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination but is a viable alternative, particularly for certain substrates. researchgate.netorganic-chemistry.org this compound can be N-arylated using this method, typically employing a copper(I) catalyst and a suitable ligand in a high-boiling polar solvent. wikipedia.orgresearchgate.net

While the term oligomerization is not commonly associated with the reactions of this compound, oxidative coupling reactions can lead to the formation of dimers or higher-order structures. Under specific oxidative conditions, the amino group can be involved in the formation of new N-N or C-N bonds between two or more molecules of this compound.

Table 1: Overview of Coupling Reactions Involving the Amine Group

| Reaction Name | Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Aryl/heteroaryl halides or triflates | Mild reaction conditions, broad substrate scope. wikipedia.org |

| Ullmann Condensation | Copper(I) salts or complexes | Aryl halides | Often requires high temperatures, useful for specific substrates. wikipedia.org |

The nitrogen atom of this compound can be readily alkylated or methylated to form secondary or tertiary amines, which are valuable intermediates in organic synthesis.

N-Alkylation: This can be achieved through several methods. The classical approach involves the reaction with alkyl halides, where the amine acts as a nucleophile to displace the halide. wikipedia.org However, this method can suffer from overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.org More controlled and efficient methods include reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, and the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov The latter involves the reaction with an alcohol in the presence of a transition metal catalyst (e.g., Ru, Ir), which temporarily oxidizes the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the resulting imine. nih.govnih.gov

N-Methylation: The introduction of a methyl group onto the nitrogen atom can be accomplished using various methylating agents. researchgate.net Traditional reagents like methyl iodide or dimethyl sulfate (B86663) are effective but can be hazardous. researchgate.net Greener and more selective methods have been developed, including the use of dimethyl carbonate, formaldehyde (B43269) with a reducing agent (Eschweiler-Clarke reaction), or methanol (B129727) in the presence of a suitable catalyst. acs.orgrsc.org Transition-metal-catalyzed N-methylation with methanol is an atom-economical process where methanol serves as the C1 source. nih.gov

Table 2: Common Methods for N-Alkylation and N-Methylation

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation with Alkyl Halides | Alkyl halide (e.g., R-Br, R-I), often with a base | Secondary or tertiary amine, potential for quaternary salt formation |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |

| Borrowing Hydrogen with Alcohols | Alcohol, transition metal catalyst (e.g., Ru, Ir) | Secondary or tertiary amine |

| N-Methylation with Methyl Iodide | CH3I, base | N-methylated amine |

| Eschweiler-Clarke Reaction | Formaldehyde, formic acid | N-methylated amine |

| Catalytic N-Methylation with Methanol | Methanol, transition metal catalyst | N-methylated amine |

Aromatic Ring Reactivity and Functionalization

The naphthalene ring of this compound is highly activated towards electrophilic attack due to the electron-donating nature of both the amino and methyl groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of this compound, the regioselectivity of the substitution is governed by the directing effects of the existing substituents. The amino group is a powerful activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The substitution pattern will be a result of the combined influence of these two groups.

Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst or in a polar solvent is expected to proceed readily. wikipedia.org The strong activating effect of the amino group will likely direct the incoming electrophile to the positions ortho and para to it.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. Due to the strong activating nature of the amino group, this reaction can be vigorous and may require milder conditions to avoid polysubstitution and oxidation. The amino group is often protonated in the strongly acidic medium, forming an anilinium ion which is a deactivating, meta-directing group. This can complicate the outcome of the reaction. core.ac.ukresearchgate.net

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group. Similar to nitration, the reaction conditions need to be controlled to manage the reactivity of the substrate.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are used to introduce alkyl and acyl groups, respectively, onto the aromatic ring using a Lewis acid catalyst. wikipedia.org However, the presence of the amino group can complicate these reactions, as the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating it. wvu.edu This issue can sometimes be circumvented by protecting the amino group, for example, by converting it into an amide. nih.gov

The aromaticity of the naphthalene ring can be disrupted through dearomatization and hydrogenation reactions, leading to the formation of partially or fully saturated cyclic structures.

Hydrogenation: Catalytic hydrogenation of the naphthalene ring system can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. acs.orgbilkent.edu.tr The reaction can be controlled to selectively hydrogenate one or both of the rings. The hydrogenation of 1-methylnaphthalene (B46632) typically proceeds to form methyltetralins and then methyldecalins. osti.govresearchgate.net The presence of the amino group may influence the rate and selectivity of the hydrogenation.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (e.g., Na, Li) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com This reaction typically reduces one of the rings of the naphthalene system to a 1,4-diene. lscollege.ac.inmasterorganicchemistry.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents. Electron-donating groups, such as the amino and methyl groups in this compound, will direct the reduction to the unsubstituted ring. wikipedia.orgmasterorganicchemistry.com

Other dearomatization strategies, such as those involving photoredox catalysis or transition-metal-catalyzed processes, can also be employed to convert the planar aromatic system into more complex three-dimensional structures. researchgate.netnih.gov

Table 3: Summary of Aromatic Ring Reactivity

| Reaction Type | Reagents and Conditions | Expected Outcome |

|---|---|---|

| Electrophilic Halogenation | Br2 or Cl2, Lewis acid or polar solvent | Halogenated naphthalene ring, regioselectivity directed by NH2 and CH3 groups |

| Nitration | HNO3, H2SO4 | Nitrated naphthalene ring, potential for complex product mixtures due to amine protonation |

| Catalytic Hydrogenation | H2, metal catalyst (Pd, Pt, Ni) | Formation of methyltetralin and methyldecalin derivatives |

| Birch Reduction | Na or Li, liquid NH3, alcohol | Partial reduction of one aromatic ring to a 1,4-diene |

Reaction with Oxidizing Agents and Radical Species

The reaction of this compound with oxidizing agents and radical species can target either the amino group or the naphthalene ring system. The presence of both the electron-donating amino and methyl groups activates the aromatic system towards electrophilic attack and oxidation.

Oxidation of the amino group can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents could lead to cleavage of the C-N bond or polymerization.

The reaction with radical species is of particular interest. Studies on the oxidation of the structurally similar N-phenyl-2-naphthylamine by peroxy radicals have shown that the reaction can proceed via the formation of amino radicals, leading to coupling products. dtic.mil For this compound, a similar pathway could be envisioned, where a hydrogen atom is abstracted from the amino group to form a nitrogen-centered radical. This radical could then dimerize or react with other species in the medium.

Furthermore, the naphthalene ring itself is susceptible to attack by radical species. For instance, hydroxyl radicals (•OH) can add to the aromatic rings of naphthalene derivatives. nih.gov Research on the atmospheric oxidation of 2-methylnaphthalene (B46627) has shown that OH radical addition is a primary initiation step. rsc.org In the case of this compound, the positions of radical attack on the ring would be influenced by the directing effects of both the amino and methyl substituents. The methyl group can also be a site of radical attack, leading to benzylic radicals that can be further oxidized. nih.gov

The potential products from the reaction of this compound with radical species are summarized below.

| Radical Species | Potential Reaction Site | Possible Products |

| Peroxy Radicals | Amino group | Dimerized products, quinone-imines |

| Hydroxyl Radicals | Naphthalene ring | Hydroxylated derivatives |

| Hydroxyl Radicals | Methyl group | 1-(Hydroxymethyl)naphthalen-2-amine, 2-amino-1-naphthaldehyde |

Heterocyclization Reactions of Naphthylamines

Naphthylamines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The amino group provides a nucleophilic center that can participate in cyclization reactions with various electrophiles. While specific examples for this compound are not abundant in the literature, the general reactivity of naphthylamines can be used to predict its behavior.

For instance, naphthylamines can react with dicarbonyl compounds or their equivalents to form condensed heterocyclic systems. The reaction with β-ketoesters, for example, can lead to the formation of benzoquinolines. Similarly, reactions with α,β-unsaturated ketones or aldehydes can be employed in Skraup or Doebner-von Miller type syntheses to construct quinoline (B57606) frameworks fused to the naphthalene system.

The presence of the methyl group at the 1-position could potentially influence the regioselectivity of these cyclization reactions due to steric hindrance or electronic effects. It could also participate in the cyclization under certain conditions, for example, through condensation of an activated methyl group.

The following table outlines some general heterocyclization reactions that naphthylamines undergo, which could be applicable to this compound.

| Reagent | Type of Reaction | Potential Heterocyclic Product |

| β-Dicarbonyl compound | Condensation/Cyclization | Benzo[f]quinoline derivative |

| α,β-Unsaturated carbonyl | Condensation/Cyclization (e.g., Skraup) | Benzo[f]quinoline derivative |

| Phosgene or equivalent | Cyclization | Naphtho[2,1-d]oxazol-2-one derivative |

| Isothiocyanate | Addition/Cyclization | N-(1-methylnaphthalen-2-yl)thiourea, potentially leading to fused thiazoles |

Isomerization Studies

Isomerization studies involving methylnaphthalenes have primarily focused on the catalytic conversion of 1-methylnaphthalene to 2-methylnaphthalene, driven by the industrial importance of the latter. rsc.orgbcrec.idsemanticscholar.org This isomerization is typically acid-catalyzed and proceeds through a mechanism involving protonation of the naphthalene ring followed by a 1,2-methyl shift.

However, there is a lack of specific research on the isomerization of this compound itself. Potential isomerization reactions for this compound could theoretically involve:

Migration of the methyl group: A 1,2-methyl shift, similar to the isomerization of methylnaphthalene, could potentially occur under strong acidic conditions, leading to other isomers of methylnaphthalen-amine. However, the presence of the amino group would likely influence the stability of the carbocation intermediates and the reaction pathway.

Rearrangement involving the amino group: Rearrangement reactions of aryl amines are known, such as the Hofmann-Martius rearrangement (migration of an N-alkyl group to the ring) or the Bamberger rearrangement of N-phenylhydroxylamines to aminophenols. wiley-vch.de While not directly applicable to the parent amine, these reactions highlight the potential for rearrangements in amino-aromatic systems under specific conditions.

Given the absence of dedicated studies, any discussion on the isomerization of this compound remains speculative. The stability of the aromatic system and the conditions required for such rearrangements would be significant barriers to overcome.

Catalysis and Ligand Design Incorporating 1 Methylnaphthalen 2 Amine Motifs

Chiral Ligand Development for Asymmetric Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While naphthyl groups are common in chiral ligands, specific applications of the 1-methylnaphthalen-2-amine structure are not extensively documented in the surveyed literature.

Aminonaphthols are a significant class of ligands, often synthesized through multicomponent reactions. nih.gov These compounds can be utilized as chiral ligands or auxiliaries in asymmetric synthesis. researchgate.net The synthesis of chiral aminonaphthol ligands can be achieved through the reaction of a naphthol, an amine, and an aldehyde under various conditions. researchgate.net However, specific examples detailing the synthesis or application of aminonaphthols derived directly from this compound as the amine component were not found in the reviewed literature.

Betti bases are aminobenzylnaphthols synthesized through the Betti reaction, a one-pot multicomponent condensation of a naphthol (typically 1-naphthol or 2-naphthol), an aldehyde, and an amine. nih.govresearchgate.netresearchgate.netnih.gov These compounds are recognized for their utility as catalysts and ligands in asymmetric synthesis. nih.gov The general mechanism involves the formation of an ortho-quinone methide from the naphthol and aldehyde, which then undergoes a Michael addition with the amine. nih.gov

While the Betti reaction can employ a wide variety of amines, including aromatic, aliphatic, and cyclic amines, the reaction is not always successful with aromatic amines due to their reduced nucleophilicity. rsc.org A thorough review of the provided sources reveals numerous examples of Betti base synthesis, but none that specifically utilize this compound as the amine reactant.

Applications in N-Alkylation and Dehydrogenative Reactions

Derivatives of this compound are involved in important synthetic transformations, including N-alkylation and dehydrogenative reactions.

N-Alkylation Reactions

N-alkylation of amines with alcohols is considered a green chemistry method for synthesizing substituted amines. nih.gov Research into reactions catalyzed by N-heterocyclic carbene (NHC)-Iridium(III) and NHC-Ruthenium(II) complexes has demonstrated the successful N-alkylation of various aniline derivatives. In this context, aniline derivatives with sterically hindered groups, such as a naphthalene (B1677914) moiety, have been shown to produce good yields. nih.gov Specifically, the synthesis of N-benzylnaphthalen-2-amine and N-methylnaphthalen-2-amine has been reported with high yields, demonstrating the effective N-alkylation of the naphthalen-2-amine core. nih.gov

| Starting Amine | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalen-2-amine | Benzyl alcohol | N-benzylnaphthalen-2-amine | 89 | nih.gov |

| Naphthalen-2-amine | Methanol (B129727) | N-methylnaphthalen-2-amine | 88 | nih.gov |

Dehydrogenative Reactions

Dehydrogenative reactions are powerful tools for forming new chemical bonds. While the direct involvement of this compound in such reactions is not detailed in the provided sources, related compounds have been studied. For example, a protocol has been established for the synthesis of 1,4-dihydronaphthalene-1-carbonitriles starting from 1-naphthylmethylamines. nih.gov This process involves a solvothermal treatment that induces two consecutive β-hydride eliminations to form 1-naphthonitrile, which is then functionalized. nih.gov This highlights the reactivity of the naphthalene scaffold in dehydrogenative processes, although it involves an amine on the methyl substituent rather than directly on the naphthalene ring as in this compound.

Biological Activities and Mechanistic Insights of 1 Methylnaphthalen 2 Amine Derivatives

Antimicrobial Properties

Naphthalene (B1677914) derivatives have been identified as a promising class of antimicrobial agents with efficacy against a broad spectrum of human pathogens. researchgate.net The antimicrobial potential of these compounds is often attributed to the naphthalene nucleus, which is present in several clinically used antimicrobial drugs like nafcillin, naftifine, and terbinafine. xiahepublishing.comresearchgate.net

Research into 2-naphthylamine (B18577) analogs containing azetidin-2-one (B1220530) and thiazolidin-4-one moieties has demonstrated their potential as potent antimicrobial agents. xiahepublishing.com Similarly, thiazolidinone derivatives incorporating a nitronaphthylamine substituent have shown both antibacterial and antifungal properties. nih.gov Some of these new compounds exhibited antibacterial activity in vitro against Staphylococcus aureus and Bacillus subtilis comparable to aminopenicillins. nih.gov

Naphthyl-polyamine conjugates have also been investigated for their antimicrobial activities. Longer chain variants with 2-naphthyl capping groups showed pronounced intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.29 µM. nih.gov One such analog was identified as a bactericide and was also found to enhance the antibiotic action of doxycycline (B596269) and erythromycin (B1671065) against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov

The introduction of different substituents to the naphthalene ring can significantly influence the antimicrobial activity. For instance, methyl, methoxy, and chloro substitutions on the aromatic ring have been shown to confer potent antimicrobial activity. ekb.eg

Table 1: Antimicrobial Activity of 1-Methylnaphthalen-2-amine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Thiazolidinone derivatives with nitronaphthylamine substituent | Staphylococcus aureus, Bacillus subtilis | Similar antibacterial activity to aminopenicillins. | nih.gov |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Klebsiella pneumoniae, Escherichia coli | Lowest antibacterial activity (MIC range: 500-1000 µg/mL). | nih.gov |

| Naphthyl-polyamine conjugates (longer chain variants) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.29 µM. | nih.gov |

| Naphthyl-polyamine conjugates (longer chain variants) | Cryptococcus neoformans | MIC ≤ 0.29 µM. | nih.gov |

| Naphthylamine analogs with azetidinone/thiazolidinone moiety | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity. | ekb.eg |

Anticancer Activity and Cellular Mechanisms

Naphthalene derivatives are a well-established class of compounds with significant anticancer properties. rjraap.com Their planar aromatic structure allows them to intercalate with DNA, a key mechanism contributing to their cytotoxic effects against cancer cells. rjraap.comresearchgate.net Various derivatives, including 1,4-naphthoquinones, have demonstrated potent antiproliferative activities against a range of cancer cell lines. nih.gov

Tubulin Polymerization Inhibition and Cell Cycle Arrest

A significant mechanism of action for the anticancer activity of some naphthalene derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov